

# Part 1: Core Principles: Nomenclature, Tautomerism, and Structure

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## Compound of Interest

Compound Name: 5-(trifluoromethyl)-2H-tetrazole

Cat. No.: B3024279

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The unique properties of **5-(trifluoromethyl)-2H-tetrazole** stem from the synergistic interaction between the aromatic, nitrogen-rich tetrazole ring and the powerfully electron-withdrawing trifluoromethyl group. Understanding its basic structure and nomenclature is the first step toward harnessing its potential.

## IUPAC Nomenclature and Chemical Identity

The formally correct IUPAC name for this compound is **5-(trifluoromethyl)-2H-tetrazole**. It is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom, with a trifluoromethyl group (-CF<sub>3</sub>) substituted at the 5-position. Due to the acidic nature of the ring N-H proton, it readily forms salts. The corresponding sodium salt is named sodium 5-(trifluoromethyl)tetrazol-2-ide or, more systematically, sodium 5-(trifluoromethyl)-1,2,4-triaza-3-azanidacyclopenta-1,4-diene.<sup>[1][2]</sup>

## The Critical Role of Tautomerism

A defining characteristic of 5-substituted tetrazoles is prototropic tautomerism, an equilibrium between the 1H- and 2H- forms. The position of the single hydrogen atom on the tetrazole ring dictates the tautomeric form.<sup>[3][4]</sup>

- 1H-tetrazole: The proton resides on the N1 nitrogen atom.
- 2H-tetrazole: The proton resides on the N2 nitrogen atom.

The strong inductive effect of the trifluoromethyl group significantly influences this equilibrium. By withdrawing electron density from the ring, the -CF<sub>3</sub> group increases the acidity of the N-H proton and generally favors the 2H-tautomer as the more thermodynamically stable form in the gas phase and in solution.<sup>[5]</sup> This stability is a key consideration in its reactivity and interactions, as the electronic distribution and hydrogen-bonding capabilities differ between the two forms.

Caption: Prototropic tautomerism of 5-(trifluoromethyl)tetrazole.

## Spectroscopic and Physicochemical Profile

Confirmation of the structure and purity of **5-(trifluoromethyl)-2H-tetrazole** relies on standard analytical techniques. The data presented below are critical for quality control and characterization in a research setting.

Property	Value	Source
Molecular Formula	C <sub>2</sub> HF <sub>3</sub> N <sub>4</sub>	[6]
Molecular Weight	138.05 g/mol	[6]
Physical Form	Solid	[7]
InChIKey	FOEPLOQMUWYHBM-UHFFFAOYSA-N	[6]
CAS Number	1702-15-4 (for sodium salt)	[8][9]
<sup>13</sup> C NMR	Spectral data available in databases.	[1]
FTIR	Characteristic peaks for N-H, C-F, and tetrazole ring vibrations.	[6]
Mass Spectrometry	Exact Mass: 138.015331 g/mol	[6]

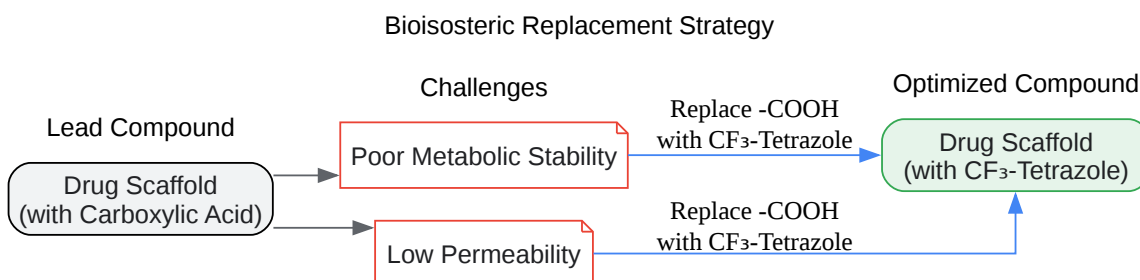
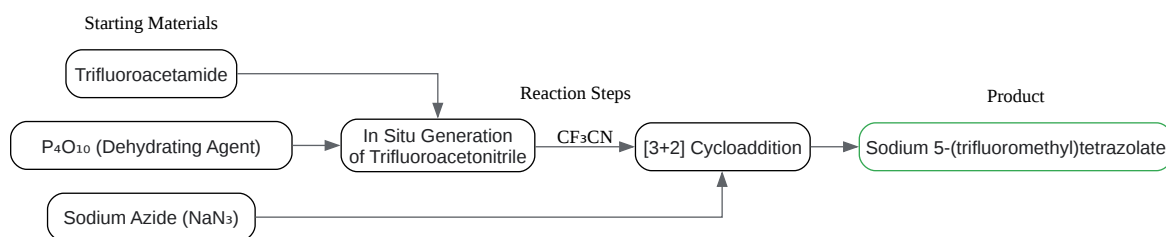
## Part 2: Synthesis and Mechanistic Pathways

The synthesis of **5-(trifluoromethyl)-2H-tetrazole** and its salts is well-established, with routes designed for efficiency and safety. The primary strategy involves the construction of the tetrazole ring via cycloaddition.

## Primary Synthetic Route: [3+2] Cycloaddition

The most direct and high-yielding synthesis involves a [3+2] cycloaddition reaction between an azide source and a trifluoromethyl-containing nitrile.<sup>[10]</sup> A common and scalable approach uses trifluoroacetonitrile ( $\text{CF}_3\text{CN}$ ), which can be generated in situ from trifluoroacetamide.

The causality for this choice is clear: trifluoroacetamide is a stable, readily available solid, while trifluoroacetonitrile is a gas. Dehydrating the amide immediately before the reaction with sodium azide is an efficient and safe way to handle the nitrile, leading to the sodium salt of the tetrazole in excellent yields (often >95%).<sup>[10]</sup>



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